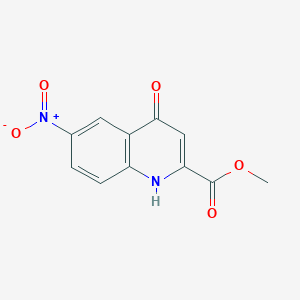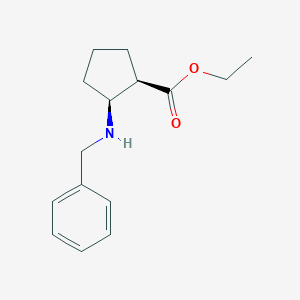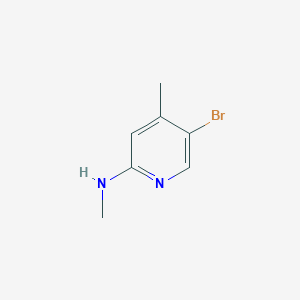
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. It has attracted considerable attention from scientists due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate are currently unknown. This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Quinoline derivatives, to which this compound belongs, are known to exhibit various biological activities . They undergo nucleophilic and electrophilic substitution reactions , which could potentially influence their interaction with targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
As a quinoline derivative, it may potentially influence a variety of biochemical pathways given the broad spectrum of bio-responses exhibited by quinoline compounds
Result of Action
The molecular and cellular effects of Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate’s action are currently unknown. Given the diverse biological activities of quinoline derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a wide range of conditions, making it suitable for use in a variety of biological assays. However, it also has several limitations. It is highly toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its biological effects.
Direcciones Futuras
There are several future directions for the study of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its biological activity through structural modifications. Additionally, it could be investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Métodos De Síntesis
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-4,6-dinitrophenol with ethyl acetoacetate in the presence of a base. The resulting compound is then treated with methyl iodide to obtain methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNPBZVQMSFLIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)




